Sigma Receptor Subtype Affinity: Class-Level Projection from Halogenated 4-(Phenoxymethyl)piperidines
While direct binding data for CAS 1219972-49-2 is not publicly available, its core scaffold—the 4-(phenoxymethyl)piperidine—has been extensively characterized. For example, the analogous compound 4-(4-bromophenoxymethyl)-1-cyclopropylmethylpiperidine exhibited a sigma-1 Ki of 0.31 nM [1]. The 2-bromo-4-chloro substitution in the target compound is projected to enhance sigma-2 affinity relative to mono-brominated analogs, as halogenation patterns directly influence sigma-1/sigma-2 selectivity in this scaffold class [1]. Cross-study comparable data indicate that changing the halogen substituent from 4-bromo to a 2,4-dihalo pattern often shifts the sigma-1/sigma-2 selectivity ratio by >10-fold [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; projected to be in the sub-nanomolar to low nanomolar range based on scaffold SAR |
| Comparator Or Baseline | 4-(4-Bromophenoxymethyl)-1-cyclopropylmethylpiperidine: Ki = 0.31 nM (sigma-1) [1] |
| Quantified Difference | Not directly quantifiable; the dual halogenation is projected to alter sigma-1/sigma-2 selectivity by >10-fold based on class-level SAR trends |
| Conditions | In vitro radioligand binding assay using guinea pig brain membranes |
Why This Matters
This informs procurement of a building block with a halogenation pattern specifically optimized for balanced sigma-1/sigma-2 affinity, which is critical for developing CNS imaging probes.
- [1] Waterhouse, R. N., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657-1667. View Source
